Butaperazine Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

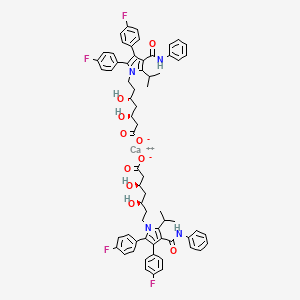

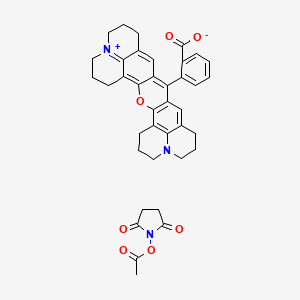

Butaperazine Dihydrochloride is a phenothiazine derivative that has been used as an antipsychotic agent. It was approved for medical use in 1967 but was possibly discontinued in the 1980s . The compound is known for its central nervous system depressant activities and has been used in the treatment of various psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butaperazine Dihydrochloride involves the preparation of 2-Butyrylphenothiazine as the starting material. This is followed by the alkylation of 1-methylpiperazine with 1-Bromo-3-chloropropane to form 1-(γ-chloropropyl)-4-methylpiperazine . The final step involves a nucleophilic substitution reaction facilitated by sodamide to complete the installation of the side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using the same synthetic routes and reaction conditions described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butaperazine Dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can alter the phenothiazine ring structure.

Substitution: Nucleophilic substitution reactions are common, particularly in the synthesis process.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Reagents such as 1-Bromo-3-chloropropane and sodamide are used in the synthesis.

Major Products

The major products formed from these reactions include various derivatives of the phenothiazine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Butaperazine Dihydrochloride has been used in various scientific research applications, including:

Chemistry: As a reference material for the study of phenothiazine derivatives.

Biology: Investigating its effects on the central nervous system.

Medicine: Historically used as an antipsychotic agent.

Industry: Utilized in the production of certified reference materials for accurate data analysis.

Mechanism of Action

The exact mechanism of action for Butaperazine Dihydrochloride is not fully understood. it is known to exert its effects by depressing the central nervous system. It likely interacts with dopamine receptors in the brain, similar to other phenothiazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Trifluoperazine: Another phenothiazine derivative used as an antipsychotic.

Chlorpromazine: A well-known antipsychotic in the same class.

Prochlorperazine: Used to control severe nausea and vomiting.

Uniqueness

Butaperazine Dihydrochloride is unique in its specific chemical structure, which includes a butyryl group attached to the phenothiazine ring. This structural difference may contribute to its distinct pharmacological profile compared to other phenothiazine derivatives .

Properties

CAS No. |

80463-18-9 |

|---|---|

Molecular Formula |

C₂₄H₃₁N₃OS .2HCl |

Molecular Weight |

409.5923646 |

Synonyms |

1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone Dihydrochloride; 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine Dihydrochloride; AHR 3000 Dihydrochloride; AHR 712 Dihydrochloride; Bayer 1362 Dihydrochloride; B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

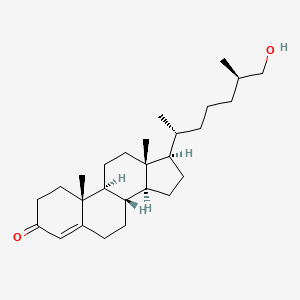

![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)

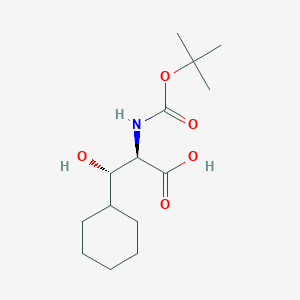

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

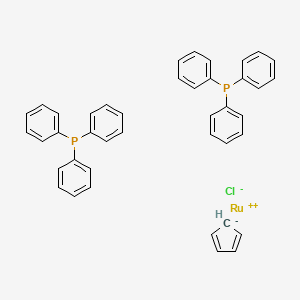

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)